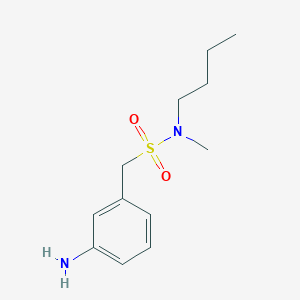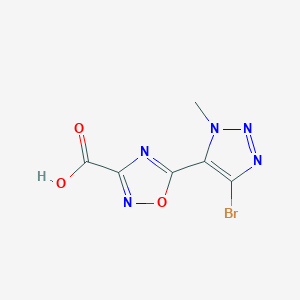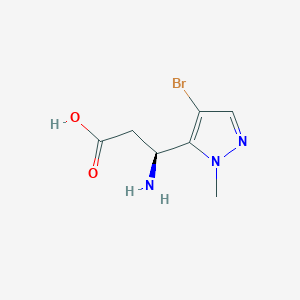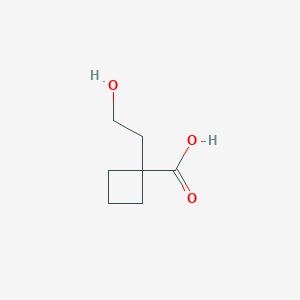
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H12O3. This compound features a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ethylene glycol in the presence of a strong acid catalyst to form the hydroxyethyl derivative. This intermediate is then oxidized to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 1-(2-carboxyethyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with other molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid
- 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid
- 1-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-5-4-7(6(9)10)2-1-3-7/h8H,1-5H2,(H,9,10) |
Clave InChI |
GBNILAZIHUSJOA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)

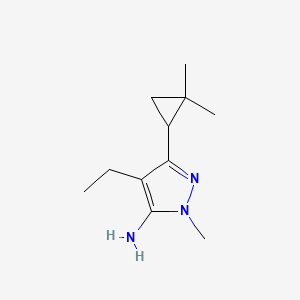

![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
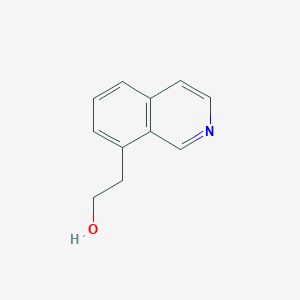


![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
